6-[(E)-2-(furan-2-yl)ethenyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with ω-bromo-acetophenone in ethanol under reflux conditions . The reaction mixture is heated for a specific duration to yield the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Materials Science: It can be used in the development of organic semiconductors due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes involved in cancer cell proliferation. The compound may also interact with DNA, leading to the disruption of cellular processes essential for tumor growth .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-furanyl)-: This compound shares the furan ring structure but lacks the triazole and thiadiazole rings.
1-(2-Furyl)ethanol: Similar in having a furan ring, but differs in the presence of an alcohol group instead of the triazole and thiadiazole rings.
2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine: Contains a furan ring and a triazine ring, but lacks the thiadiazole ring.
Uniqueness
6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combination of furan, triazole, and thiadiazole rings, which confer distinct electronic and structural properties. This unique structure makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H12N4OS |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
6-[(E)-2-(furan-2-yl)ethenyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H12N4OS/c1-11-4-6-12(7-5-11)15-17-18-16-20(15)19-14(22-16)9-8-13-3-2-10-21-13/h2-10H,1H3/b9-8+ |
InChI Key |
OAQRUJBHJBGDBS-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CO4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.